![molecular formula C39H34N2O B12583071 2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one CAS No. 500905-67-9](/img/structure/B12583071.png)
2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopentanone core with two extended conjugated systems, each containing a carbazole moiety. The presence of these conjugated systems imparts significant photophysical properties, making it a subject of interest in materials science and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with cyclopentanone under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which helps in achieving higher yields and shorter reaction times . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to enhance the reaction efficiency.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and employing continuous flow reactors to maintain consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the carbazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: DMSO, dichloromethane, and toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one has several scientific research applications:
Organic Electronics: Due to its photophysical properties, it is used in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Materials Science: Its ability to form stable films makes it useful in the development of sensors and other electronic devices.
Biological Research: The compound’s fluorescence properties are exploited in bioimaging and as probes in various biological assays.
Mécanisme D'action
The mechanism by which 2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one exerts its effects is primarily through its interaction with light. The extended conjugated systems allow for efficient absorption and emission of light, making it a valuable compound in photophysical applications. The molecular targets and pathways involved include the interaction with specific wavelengths of light, leading to fluorescence or phosphorescence .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Bis[3-(9-phenyl-9H-carbazol-3-yl)methylene]cyclopentan-1-one
- 2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)thiophen-2-yl)methylene]cyclopentan-1-one
Uniqueness
Compared to similar compounds, 2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one stands out due to its specific structural configuration, which provides unique photophysical properties. Its ability to form stable films and its high fluorescence quantum yield make it particularly valuable in organic electronics and materials science .
Propriétés
Numéro CAS |
500905-67-9 |
|---|---|
Formule moléculaire |
C39H34N2O |
Poids moléculaire |
546.7 g/mol |
Nom IUPAC |
2,5-bis[3-(9-ethylcarbazol-3-yl)prop-2-enylidene]cyclopentan-1-one |
InChI |
InChI=1S/C39H34N2O/c1-3-40-35-17-7-5-15-31(35)33-25-27(19-23-37(33)40)11-9-13-29-21-22-30(39(29)42)14-10-12-28-20-24-38-34(26-28)32-16-6-8-18-36(32)41(38)4-2/h5-20,23-26H,3-4,21-22H2,1-2H3 |
Clé InChI |
ZRZGMINDTYOYLB-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)C=CC=C3CCC(=CC=CC4=CC5=C(C=C4)N(C6=CC=CC=C65)CC)C3=O)C7=CC=CC=C71 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


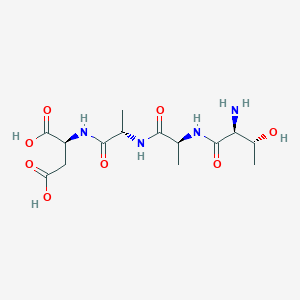

![2-[(2,6-Dichlorophenyl)methoxy]pyrazine](/img/structure/B12583000.png)
![[(3R)-1-butanoylpiperidin-3-yl]methyl butanoate](/img/structure/B12583002.png)
![2,2,6,6-Tetramethyl-1-(1-{4-[(prop-2-en-1-yl)oxy]phenyl}ethoxy)piperidin-4-ol](/img/structure/B12583007.png)
![Benzyl 4-[(2-methylacryloyl)oxy]benzoate](/img/structure/B12583014.png)
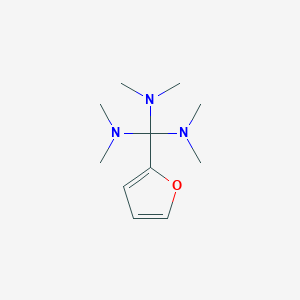
![2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12583039.png)
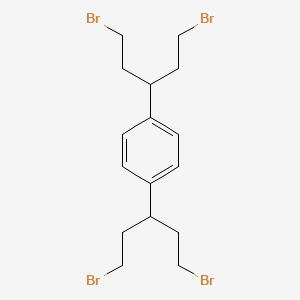
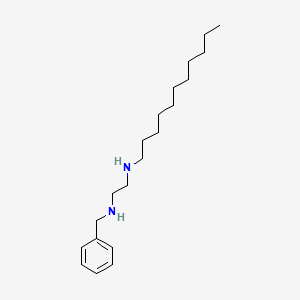
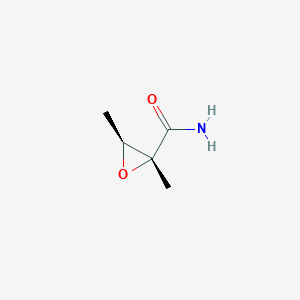

![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12583064.png)

